molecular formula C25H32ClN3O B12350546 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one

5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one

Cat. No.: B12350546
M. Wt: 426.0 g/mol
InChI Key: SYIAHEWJIJUIPM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one involves several steps. One common synthetic route includes the following steps :

    Formation of the piperidine derivative: The starting material, 4-(4-chlorophenyl)piperidine, is synthesized through a series of reactions involving the chlorination of aniline followed by cyclization.

    Alkylation: The piperidine derivative is then alkylated with 1-bromo-3-chloropropane to form the intermediate compound.

    Cyclization: The intermediate is subjected to cyclization with pyrrolo[1,2-a]quinoxaline to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role as a CX3CR1 antagonist, which is important in understanding immune responses and inflammation.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one involves its interaction with the CX3CR1 receptor . By binding to this receptor, the compound inhibits the signaling pathways associated with CX3CR1, leading to a reduction in inflammatory responses and tumor growth. The molecular targets and pathways involved include the inhibition of chemokine-mediated cell migration and the modulation of immune cell activity.

Comparison with Similar Compounds

Similar compounds to 5-[3-[4-(4-Chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one include other CX3CR1 antagonists and piperidine derivatives . Some of these compounds are:

    JMS-17-2: Another selective CX3CR1 antagonist with similar biological activity.

    Pyrrolo[1,2-a]quinoxaline derivatives: Compounds with structural similarities and potential therapeutic applications.

    4-(4-Chlorophenyl)piperidine derivatives: Compounds with similar chemical structures and biological activities.

The uniqueness of this compound lies in its specific binding affinity and selectivity for the CX3CR1 receptor, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H32ClN3O

Molecular Weight

426.0 g/mol

IUPAC Name

5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]-5a,6,7,8,9,9a-hexahydropyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C25H32ClN3O/c26-21-10-8-19(9-11-21)20-12-17-27(18-13-20)14-4-16-29-23-6-2-1-5-22(23)28-15-3-7-24(28)25(29)30/h3,7-11,15,20,22-23H,1-2,4-6,12-14,16-18H2

InChI Key

SYIAHEWJIJUIPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)N3C=CC=C3C(=O)N2CCCN4CCC(CC4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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